molecular formula C8H10ClNO2S B8343758 N-chloro-N-methyl-p-toluenesulfonamide

N-chloro-N-methyl-p-toluenesulfonamide

Cat. No.: B8343758
M. Wt: 219.69 g/mol
InChI Key: DTMXHYUPALBXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-chloro-N-methyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

N-chloro-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,1-2H3

InChI Key

DTMXHYUPALBXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)Cl

Origin of Product

United States

Significance of N Chlorosulfonamides and N Chloramines As Reagents in Advanced Organic Chemistry

N-chlorosulfonamides and N-chloramines are subclasses of the broader group of N-halamines, which are compounds containing one or more nitrogen-halogen bonds. These reagents are valued in advanced organic chemistry for their ability to act as sources of electrophilic halogens, specifically "Cl+" species. This reactivity allows them to participate in a variety of important transformations, including chlorination, oxidation, and amination reactions.

The oxidizing strength of N-chloro-arylsulfonamides is contingent on the electronic environment surrounding the N-Cl bond. The presence of electron-withdrawing groups on the aryl ring enhances the electrophilicity of the chlorine atom, making the compound a stronger oxidizing agent. Conversely, electron-donating groups decrease its oxidizing power. This tunability allows for the fine-control of reactivity in complex synthetic pathways.

In protic solvents, N-chlorosulfonamides can exist in equilibrium with several reactive species, including RSO₂NHCl, RSO₂NCl₂, and hypochlorous acid (HOCl). The relative concentrations of these species are pH-dependent, providing another layer of control over the reaction outcome. Their versatility is further demonstrated by their ability to react with a wide array of functional groups, leading to diverse molecular transformations.

Academic Relevance and Research Focus on N Chloro N Methyl P Toluenesulfonamide

N-chloro-N-methyl-p-toluenesulfonamide, hereafter referred to as NCNMPT, has emerged as a subject of academic interest due to its specific reactivity profile as an N-chlorinating agent. A notable area of research has been the kinetic study of chlorine transfer reactions from NCNMPT to various nitrogen-containing organic compounds. These studies are crucial for understanding the reaction mechanisms and for optimizing conditions for the synthesis of other N-chloramines.

A significant investigation into the reactivity of NCNMPT involved determining the second-order rate constants for its reaction with a series of ten structurally diverse nitrogenous organic compounds. The research demonstrated that the elementary step in these reactions is the transfer of a chlorine atom from the NCNMPT molecule to the nitrogen of the free amino group of the substrate. researchgate.net The reactions were found to be first order in both NCNMPT and the nitrogenous compound. researchgate.net

The data from these kinetic studies revealed a clear trend: more basic amines react more readily to form the corresponding N-chloramines. researchgate.net This correlation provides valuable predictive power for synthetic chemists looking to employ NCNMPT in their work.

Interactive Table: Second-Order Rate Constants for the Reaction of NCNMPT with Various Nitrogenous Compounds

Below is an interactive table summarizing the second-order rate constants (k₂) for the N-chlorination of various nitrogenous compounds by NCNMPT in an aqueous solution at 25 °C and an ionic strength of 0.5 M. researchgate.net

Nitrogenous CompoundpKak₂ (M⁻¹s⁻¹)
Benzylamine9.341.20 x 10³
2,2,2-Trifluoroethylamine hydrochloride5.701.10 x 10⁻¹
Methylamine (B109427) hydrochloride10.621.00 x 10⁴
Glycine ethyl ester hydrochloride7.661.12 x 10¹
Glycine9.781.05 x 10³
Glycylglycine hydrochloride8.174.10 x 10¹
Morpholine8.331.00 x 10³
Piperidine11.121.10 x 10⁵
Piperazine9.811.30 x 10⁴
Dimethylamine10.731.20 x 10⁴

This systematic study of NCNMPT's reactivity has provided the first kinetic information for this particular substrate, allowing for a quantitative assessment of its efficiency as a chlorine transfer agent compared to other "Cl+" sources. researchgate.net The mechanism proposed involves the nucleophilic attack of the nitrogenous compound on the electrophilic chlorine atom of NCNMPT. researchgate.net

Historical Development of N Chloramine Chemistry in Synthetic and Mechanistic Studies

Preparation Routes of this compound from Precursors

The primary route to this compound involves the N-chlorination of its precursor, N-methyl-p-toluenesulfonamide. This transformation is typically achieved using electrophilic chlorine sources, with considerable research dedicated to optimizing the reaction conditions for improved efficiency and product purity.

N-Chlorination of N-methyl-p-toluenesulfonamide with Electrophilic Chlorine Sources (e.g., Sodium Hypochlorite)

The N-chlorination of N-methyl-p-toluenesulfonamide is effectively carried out using electrophilic chlorine sources such as sodium hypochlorite (B82951) (NaOCl). This method is a common and practical approach for the synthesis of this compound and other N-chloramines. researchgate.net The reaction involves the transfer of a chlorine atom from the hypochlorite to the nitrogen atom of the sulfonamide.

Studies on the continuous flow synthesis of N,N-dialkyl-N-chloramines, a class of compounds that includes this compound, have demonstrated the efficacy of aqueous sodium hypochlorite as the chlorinating agent. In these systems, near-quantitative conversions have been reported, with in situ yields ranging from 72% to 100%. researchgate.net Specifically, the synthesis of this compound in a continuous flow setup has been shown to result in a quantitative yield. rsc.org

Process Optimization for this compound Synthesis

Optimizing the synthesis of this compound involves the careful control of various reaction parameters to maximize yield and purity while ensuring operational safety. Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants.

Continuous Flow Synthesis Techniques for N-Chloramines, Including this compound

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of N-chloramines due to its inherent safety advantages, precise control over reaction parameters, and potential for enhanced productivity. acsgcipr.org The hazardous and unstable nature of some N-chloramines makes their in-situ generation and immediate use in a continuous flow setup particularly advantageous. researchgate.net

Reactor Design and Efficiency in Biphasic Systems (e.g., meso-scale tubular reactors, continuous stirred tank reactors)

The synthesis of N-chloramines often involves a biphasic system, where the amine precursor is in an organic solvent and the chlorinating agent, such as sodium hypochlorite, is in an aqueous solution. Efficient mixing is crucial in such systems to maximize the interfacial area and enhance mass transfer between the two phases.

Two types of reactors have been shown to be particularly effective for this purpose:

Meso-scale tubular reactors with static mixers: These reactors consist of tubes with internal static mixing elements that promote the efficient mixing of the two phases as they flow through the reactor. This design leads to the formation of a well-mixed emulsion, facilitating rapid reaction. researchgate.netbeilstein-journals.org

Continuous Stirred Tank Reactors (CSTRs): CSTRs provide vigorous agitation to ensure thorough mixing of the biphasic solution. They are particularly useful for reactions that require longer residence times to achieve high conversion, especially when the amine precursor has low solubility in the aqueous phase. researchgate.net

Both reactor types have been successfully employed in the continuous flow synthesis of N,N-dialkyl-N-chloramines, achieving high yields and good productivity. researchgate.net

Reaction Condition Optimization for High Yields and Productivity

Optimizing reaction conditions in a continuous flow setup is critical for achieving high yields and productivity. The precise control over parameters such as residence time, temperature, and stoichiometry offered by flow reactors facilitates this optimization. acsgcipr.org

For the synthesis of N,N-dialkyl-N-chloramines, productivities of around 0.05 mol/h have been achieved with residence times ranging from 3 to 20 minutes. researchgate.netresearchgate.net The optimization process involves systematically varying these parameters to find the optimal balance between reaction conversion and throughput.

Below is an interactive data table summarizing the general conditions and outcomes for the continuous flow synthesis of N,N-dialkyl-N-chloramines, which are analogous to this compound.

ParameterRange/ValueOutcomeReference
Reactor Type Meso-scale tubular with static mixers, CSTREfficient mixing of biphasic solutions researchgate.net
Chlorinating Agent Aqueous Sodium Hypochlorite (NaOCl)Effective and economical researchgate.net
In Situ Yield 72-100%Near-quantitative conversion researchgate.net
Productivity ~0.05 mol/hUseful production rate researchgate.net
Residence Time 3-20 minutesSufficient for high conversion researchgate.netresearchgate.net

Calorimetric Analysis for Reaction Exothermicity and Safe Operation

N-chlorination reactions are often exothermic, and understanding the heat of reaction is crucial for ensuring safe operation, especially on a larger scale. Calorimetric analysis provides vital data on reaction exotherms and rates. researchgate.net

Initial calorimetric studies have been conducted for the continuous flow synthesis of N,N-dialkyl-N-chloramines to inform on safe operating procedures. researchgate.net For example, the heat of reaction (ΔHr) for the formation of N-chloromorpholine, an analogous N-chloramine, was determined to be -73.4 kJ·mol⁻¹. beilstein-journals.org This value indicates a significant release of heat, underscoring the importance of efficient heat removal, which is a key advantage of continuous flow reactors with their high surface-area-to-volume ratio. acsgcipr.org Such data is essential for designing safe and robust manufacturing processes for this compound and other N-chloramines.

Green Metrics Assessment of Continuous Flow Procedures

The transition from traditional batch processing to continuous flow methodologies in the synthesis of this compound and its analogs is significantly driven by the principles of green chemistry. Continuous flow processes offer inherent advantages in terms of safety, efficiency, and scalability. A quantitative assessment of the environmental performance and efficiency of these processes can be achieved through the use of various green chemistry metrics. These metrics provide a framework for comparing the sustainability of different synthetic routes and technologies.

Key green metrics used to evaluate the continuous flow synthesis of N-chloramines include Process Mass Intensity (PMI), E-Factor (Environmental Factor), Atom Economy, and Space-Time Yield (STY). These metrics offer a comprehensive view of the process's efficiency, from raw material utilization to waste generation.

Process Mass Intensity (PMI) is a crucial metric that considers the total mass of all materials used in a process (including reactants, solvents, and workup chemicals) relative to the mass of the final product. acsgcipr.org A lower PMI value indicates a more efficient and less wasteful process. In the context of continuous flow synthesis of N-chloramines, significant reductions in PMI have been reported compared to traditional batch methods. This is often attributed to the reduced solvent volumes, higher conversions, and minimized purification steps characteristic of flow chemistry. beilstein-journals.org

E-Factor is another widely used metric that quantifies the amount of waste generated per unit of product. sheldon.nl It is calculated as the total mass of waste divided by the mass of the product. Similar to PMI, a lower E-Factor signifies a greener process. Continuous flow procedures for N-chloramine synthesis often exhibit lower E-Factors due to improved reaction control, leading to higher selectivity and reduced byproduct formation.

Atom Economy provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. beilstein-journals.org While atom economy is determined by the reaction stoichiometry and is independent of the process conditions, continuous flow technology can contribute to achieving experimental results that are closer to the theoretical maximum. This is accomplished through precise control over reaction parameters, which can minimize side reactions and improve yields.

Space-Time Yield (STY) is a critical metric for assessing the productivity of a reactor system. It is defined as the amount of product obtained per unit volume of the reactor per unit of time. Continuous flow reactors, with their high surface-area-to-volume ratios and enhanced heat and mass transfer, can achieve significantly higher STY values compared to batch reactors. rsc.org For instance, a continuous flow process for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a reagent in a small reactor volume (639 μL) with a short residence time (41 s) resulted in a very high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org

Detailed Research Findings

Research into the continuous flow synthesis of analogous N,N-dialkyl-N-chloramines has provided valuable data for assessing the green credentials of these processes. A study on the continuous formation of various N,N-dialkyl-N-chloramine solutions in meso-scale flow reactors demonstrated significant improvements in green metrics compared to established batch procedures. beilstein-journals.org

The use of a tubular reactor with static mixers or a continuous stirred tank reactor (CSTR) facilitated the efficient mixing of a biphasic solution of an N,N-dialkylamine in an organic solvent with aqueous sodium hypochlorite. This led to near-quantitative conversions with residence times ranging from 3 to 20 minutes. beilstein-journals.org

The following interactive data table summarizes the green metrics assessed for the continuous flow synthesis of several N,N-dialkyl-N-chloramines and compares them to literature batch procedures. The data highlights the improvements in atom economy and total mass intensity achieved through continuous flow, primarily by avoiding extensive work-up and purification steps. beilstein-journals.org

CompoundMethodYield (%)Atom Economy (%)Reaction Mass Efficiency (%)Total Mass Intensity
N-chlorodiethylamineFlow9074.9457.7318.17
N-chlorodiethylamineBatch (NaOCl/t-BuOH)8853.9463.4237.5
N-chlorodibutylamineFlow9075.2560.2415.09
N-chlorodibutylamineBatch (NCS)8454.6946.3780.3
N-chloropiperidineFlow9075.2563.4412.39

Furthermore, a comparative assessment of a newly developed continuous flow protocol for sulfonyl chloride synthesis using N-chloroamides against an existing flow process using 1,3-dichloro-5,5-dimethylhydantoin (DCH) revealed a favorable Process Mass Intensity (PMI) of 15 for the new protocol compared to 20 for the DCH process. researchgate.net This underscores the potential for further optimization of continuous flow systems to enhance their environmental performance.

The data consistently demonstrates that continuous flow procedures offer a more sustainable and efficient alternative to traditional batch synthesis for N-chloramines. The precise control over reaction parameters, improved safety profiles, and potential for automation and scalability make continuous flow a key enabling technology for the implementation of greener chemical manufacturing processes.

Kinetics and Mechanisms of Chlorine Transfer from this compound

The transfer of a chlorine atom from this compound (NCNMPT) to various nitrogenous organic compounds is a key reaction that has been subjected to detailed kinetic studies. These investigations reveal important insights into the reaction mechanisms and the factors governing its rate.

Kinetic studies on the N-chlorination of a variety of nitrogenous organic compounds by this compound have shown that these reactions follow second-order kinetics, being first order with respect to both the chlorinating agent and the nucleophile. researchgate.net The second-order rate constants (k₂) for the formation of N-chloramines have been determined in aqueous solutions at 25 °C and an ionic strength of 0.5 M. researchgate.net

These studies involved a structurally diverse series of ten nitrogenous compounds, allowing for a comprehensive analysis of reactivity. The elementary step in these reactions is the direct transfer of a chlorine atom from the NCNMPT molecule to the nitrogen of the free amino group of the nucleophile. researchgate.net

Below is a table of second-order rate constants for the reaction of this compound with various nucleophiles.

The reactivity of the nitrogenous nucleophiles in chlorine transfer reactions with this compound is significantly influenced by their basicity and structure. researchgate.net A key finding is that more basic amines tend to react more readily, leading to a faster formation of the corresponding N-chloramines. researchgate.net The range of nucleophiles studied covered approximately five pKa units, providing a strong correlation between basicity and reaction rate. researchgate.net

The rate-determining step is the nucleophilic attack of the nitrogen compound on the electrophilic chlorine center of the NCNMPT molecule. researchgate.net Therefore, factors that increase the electron-donating ability and availability of the lone pair on the nitrogen atom of the nucleophile enhance the reaction rate. Structural variations among the amines also play a role, although basicity is a primary determinant of nucleophilicity in this context. researchgate.net

The mechanism for chlorine exchange from this compound to nitrogenous nucleophiles proceeds via a direct transfer pathway. The reaction is first order in both NCNMPT and the amine, indicating a bimolecular process in the rate-determining step. researchgate.net The proposed mechanism involves the nucleophilic attack of the free amino group of the substrate on the electrophilic chlorine atom of NCNMPT. researchgate.net

This process can be depicted as a nonionic, concerted pathway where the N-Cl bond in NCNMPT is broken as the new N-Cl bond with the nucleophile is formed. The transition state involves a three-center arrangement with the chlorine atom positioned between the two nitrogen atoms. The kinetic data, which show a lack of significant influence from ionic strength, support a mechanism that does not involve the formation of free ionic intermediates in the rate-determining step. researchgate.net

The environment in which the chlorine transfer reaction occurs can influence its rate, although the effects are not always pronounced. For reactions involving the related compound, chloramine-T (sodium N-chloro-p-toluenesulfonamide), variations in the ionic strength of the medium have been shown to have no significant effect on the reaction rate. researchgate.netresearchgate.net This observation suggests that the transition state of the rate-determining step does not involve a net change in charge, which is consistent with a nonionic mechanism. researchgate.net

However, changes in the dielectric constant of the medium have been observed to alter the reaction rate in some N-chlorosulfonamide reactions. researchgate.netresearchgate.net For ionic reactions, the rate is generally dependent on the nature of the solvent. dalalinstitute.com An increase in ionic strength can increase the rate of reaction if the reacting species have charges of the same sign, and decrease the rate if they have opposite signs. dalalinstitute.com The lack of a strong ionic strength effect in the case of N-chlorosulfonamide reactions points toward a mechanism where at least one of the reactants is a neutral molecule. researchgate.netresearchgate.net

This compound as a Source of Electrophilic Chlorine (Cl+) and Nitrogen Anion

This compound and related N-chlorosulfonamides are recognized as effective sources of electrophilic chlorine, often denoted as Cl⁺. researchgate.netatamanchemicals.com The chlorine atom, being bonded to a highly electronegative nitrogen atom which is further destabilized by the electron-withdrawing p-toluenesulfonyl group, carries a partial positive charge. This makes it susceptible to attack by nucleophiles. researchgate.net

In reactions, the N-Cl bond undergoes heterolytic cleavage, where the chlorine atom is transferred to a nucleophile, effectively acting as a chloronium ion (Cl⁺) donor. The remaining fragment is the N-methyl-p-toluenesulfonamide anion. This reactivity is central to its utility in N-chlorination reactions, where the rate-determining step is the attack of a nucleophile upon this electrophilic chlorine center. researchgate.net The efficiency of NCNMPT as a chlorinating agent is often compared to other sources of electrophilic chlorine. researchgate.net

Oxidative Reactivity Profiling of N-Chlorosulfonamides

N-chlorosulfonamides are versatile and mild oxidizing agents used in a variety of chemical transformations. atamanchemicals.com Their oxidative capacity stems from the electrophilic nature of the chlorine atom attached to the nitrogen. The effective oxidizing species is considered to be Cl⁺, which can be delivered in different forms depending on the reaction conditions. researchgate.net

The oxidizing strength of a particular N-chloro-arylsulfonamide is governed by the electronic environment around the N-Cl bond. researchgate.net

Electron-withdrawing groups on the aryl ring enhance the oxidizing strength. These groups decrease the electron density on the nitrogen atom, which facilitates the release of Cl⁺. researchgate.net

Electron-releasing groups , such as the methyl group in N-chloro-p-toluenesulfonamide, tend to inhibit the release of Cl⁺, thereby making it a milder oxidant compared to analogues with more electron-withdrawing substituents. researchgate.net

Kinetic studies of oxidation reactions using N-chlorosulfonamides, such as the oxidation of amines, catecholamines, and amino acids, often show a first-order dependence on the oxidant concentration. researchgate.netresearchgate.netcyberleninka.ru The specific reactive species can vary with pH and may include the protonated form (RSO₂NHCl) in acidic media. researchgate.net These compounds' ability to act as oxidants has been harnessed in numerous synthetic applications. atamanchemicals.com

Advanced Applications of N Chloro N Methyl P Toluenesulfonamide in Organic Synthesis

N-Chlorination of Diverse Organic Substrates

N-Chloro-N-methyl-p-toluenesulfonamide serves as an effective reagent for the transfer of an electrophilic chlorine atom to various nucleophilic nitrogen centers. This process is fundamental to the synthesis of a class of compounds known as N-halamines, which are of interest for their chemical reactivity and potential applications.

This compound (NCNMPT) reacts with a range of nitrogenous organic compounds to generate the corresponding N-chloramines, also known as N-halamines. researchgate.net This transformation is a chlorine transfer process where the elementary step involves the movement of a chlorine atom from the NCNMPT molecule to the nitrogen of the free amino group of the substrate. researchgate.net

Kinetic studies performed in an aqueous solution at 25 °C demonstrate that these reactions are first order in both NCNMPT and the nitrogenous compound. researchgate.net The underlying mechanism involves the nucleophilic attack of the amine on the electrophilic chlorine center of the this compound. researchgate.net This direct transfer highlights the utility of NCNMPT as a chlorine-donating agent in the synthesis of new N-halamine structures from primary and secondary amines. researchgate.net

The N-chlorination reaction using this compound has been investigated with a structurally diverse series of nitrogen-containing nucleophiles. The scope of this transformation is broad, encompassing various primary and secondary amines. researchgate.net

Research has established second-order rate constants for the reaction with ten different nitrogenous organic compounds, including benzylamine, glycine, morpholine, piperidine, and dimethylamine. researchgate.net A key finding from these studies is that the rate of N-chloramine formation is influenced by the basicity of the amine; more basic amines tend to react more readily to produce the corresponding N-chloramines. researchgate.net This correlation provides insight into the reactivity and predictability of the N-chlorination process. The reaction proceeds with high regioselectivity, as the chlorination occurs specifically at the nucleophilic nitrogen atom of the free amino group. researchgate.net

The table below presents kinetic data from a study on the N-chlorination of various nitrogenous compounds by this compound, illustrating the scope of the reaction. researchgate.net

Table 1: Second-Order Rate Constants (k₂) for the N-Chlorination of Various Nitrogenous Compounds by this compound at 25 °C. researchgate.net

Nitrogenous Compound pKa k₂ (M⁻¹s⁻¹)
2,2,2-trifluoroethylamine 5.70 0.015
Glycine ethyl ester 7.65 0.65
Glycylglycine 8.17 1.8
Benzylamine 9.37 10.3
Glycine 9.78 33.2
Morpholine 8.50 4.3
Piperidine 11.12 112.5

Formation of Amides from Aldehydes

There is a lack of specific, published research detailing a method for the direct oxidative amidation of aldehydes to amides using this compound. General methodologies for this transformation typically involve an oxidant to convert the aldehyde to a reactive intermediate, which is then trapped by an amine. While N-chloro compounds can act as oxidants, a specific protocol and corresponding data for this compound in this context are not described in the available literature.

Chlorination of Aromatic Compounds under Acidic Conditions

Similarly, detailed studies on the use of this compound for the chlorination of aromatic compounds under acidic conditions are not available. The acid-catalyzed chlorination of arenes with N-chloro reagents is a known method for electrophilic aromatic substitution. In this reaction, the acid is proposed to protonate the N-chloro reagent, increasing the electrophilicity of the chlorine atom and facilitating the attack by the aromatic ring. However, specific examples, reaction conditions, regioselectivity data, and yields for the use of this compound as the chlorinating agent could not be found in the searched scientific databases.

Theoretical and Computational Chemistry Studies of N Chloro N Methyl P Toluenesulfonamide Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT computations have been instrumental in elucidating the reaction mechanisms of N-chlorosulfonamides. For instance, studies on the reactions of sulfides with N-chlorosulfonamides have shown that the reaction pathway is significantly influenced by the solvent. In protic solvents, the high free energy of activation (ΔG‡) required for the formation of ionic intermediates is considerably reduced. researchgate.net

Kinetic studies have revealed that the reactivity of species formed from N-chlorosulfonamides in protic solvents follows the order: RSO₂NCl⁻ << RSO₂NHCl < RSO₂NCl₂. researchgate.net The chlorination of sulfides by RSO₂NHCl or RSO₂NCl₂ leads to the formation of R₂SCl⁺ and RSO₂NH⁻ or RSO₂NCl⁻ intermediates, respectively. Computational data for the free energy of activation in these reactions have shown good agreement with experimentally derived values. researchgate.net

In the context of N-chlorination reactions involving N-chloro-N-methyl-p-toluenesulfonamide, the elementary step is understood to be the transfer of a chlorine atom from the this compound molecule to the nitrogen of a free amino group. These reactions typically exhibit first-order kinetics with respect to both reactants. researchgate.net

Elucidation of Activation Energy Barriers and Reactivity Trends

The oxidizing strength of N-chloro-arylsulfonamides is intrinsically linked to the ease with which the Cl⁺ ion is released, a process governed by the electronic environment around the N-Cl bond. Computational studies have correlated the effect of substituents on the benzene (B151609) ring with the activation energy (Ea) and other kinetic parameters.

Electron-withdrawing groups, such as halides and nitro groups, decrease the electron density on the nitrogen atom. This facilitates the release of Cl⁺ and thereby enhances the oxidizing strength of the N-chloro-arylsulfonamide. Conversely, electron-releasing groups like the methyl group (as in p-toluenesulfonamide) increase the electron density on the nitrogen, which inhibits the release of Cl⁺ and consequently lowers the oxidant's strength. researchgate.net This trend is reflected in the activation energy barriers for their reactions.

Table 1: Effect of Substituents on the Reactivity of N-Chloro-Arylsulfonamides

Substituent TypeEffect on Electron Density at NitrogenEase of Cl⁺ ReleaseOxidizing StrengthActivation Energy (Ea)
Electron-WithdrawingDecreasesIncreasesIncreasesLower
Electron-ReleasingIncreasesDecreasesDecreasesHigher

Computational Analysis of Thermodynamic and Kinetic Barriers in Chlorine Transfer Processes

The transfer of chlorine from this compound to various nucleophiles is a key aspect of its reactivity. While specific computational data for this compound is limited, studies on analogous systems provide insight into the thermodynamic and kinetic barriers of these processes.

For example, the acid-catalyzed reversible reaction of N-chlorotaurine with amines has been investigated to understand chlorine transfer mechanisms. These studies suggest that the mechanism can be either stepwise or concerted, depending on the nucleophilicity of the amine. For less nucleophilic amines, a stepwise mechanism involving a fast equilibrium protonation of the N-chloroamine followed by a rate-determining chlorine transfer is proposed. nih.gov For more strongly nucleophilic amines, a concerted mechanism where proton and chlorine transfer occur in a single step is favored. nih.gov

The Marcus intrinsic reaction barrier for chlorine transfer between amines has been estimated to be approximately 4.1 kcal/mol, highlighting the kinetic feasibility of such processes. nih.gov The introduction of substituents on the benzene ring of N-chloro-arylsulfonamides has been shown to affect both the kinetic and thermodynamic data for these chlorine transfer reactions. researchgate.net

Studies on the Ionization Constants and Equilibrium of N-Chloro-p-toluenesulfonamide Analogues

The ionization constant (pKa) is a crucial parameter that influences the reactivity and speciation of N-chloro-p-toluenesulfonamide analogues in solution. Experimental studies have been conducted to determine the ionization constant of N-chloro-p-toluenesulfonamide. nih.gov

Computational methods, particularly those combining quantum mechanics with solvation models, have emerged as powerful tools for predicting the pKa values of sulfonamides. Recent studies have demonstrated a strong linear correlation between equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. nih.govrsc.org These models have been successfully applied to various classes of sulfonamides, offering a promising approach for estimating the pKa of this compound and other analogues where experimental data may be scarce. nih.govrsc.org

The pKa values of sulfonamides are influenced by the solvent composition, with variations observed in different binary mixtures such as acetonitrile-water. researchgate.net Generally, for neutral sulfonamides, the pKa tends to increase with an increasing proportion of the organic solvent. researchgate.net

Advanced Analytical Methodologies and Chemical Biology Research Utilizing N Chloro N Methyl P Toluenesulfonamide

Reagent in Volumetric Analysis for Specific Determinations

While N-chloro-p-toluenesulfonamide sodium salt (Chloramine-T) is a well-established oxidizing titrant, organic N-chloramines like N-chloro-N-methyl-p-toluenesulfonamide are more commonly quantified as part of the "total residual chlorine" in a sample. researchgate.netroycewater.com.au The standard method for this determination is the DPD-FAS (N,N-Diethyl-p-phenylenediamine-Ferrous Ammonium (B1175870) Sulfate) titrimetric method. nemi.gov

This method is based on the principle that chloramines, in the presence of potassium iodide at a pH of 4 or less, will stoichiometrically liberate iodine. nemi.gov The liberated iodine is then titrated with a standard solution of ferrous ammonium sulfate (B86663) (FAS) using DPD as an indicator. nemi.gov The endpoint is observed as a discharge of the red color produced by the reaction of DPD with the oxidized species. nemi.gov This technique provides a measure of the total oxidizing power of the sample, which is reported as milligrams per liter of chlorine (mg/L Cl). nemi.gov

Although indirect, this volumetric method is crucial for quantifying the concentration of organic chloramines in various matrices, particularly in water treatment and disinfection contexts. oieau.fr Interferences from other oxidizing agents like bromine, bromamine, and oxidized manganese can be accounted for through specific modifications to the procedure. nemi.gov

Steps in DPD-FAS Titration for Total Residual Chlorine
StepProcedurePurposeReference
1Add phosphate (B84403) buffer and DPD indicator solution to a titration flask.To maintain a stable pH and provide the color indicator. nemi.gov
2Add potassium iodide (KI).Reacts with chloramines to liberate iodine (I₂). nemi.gov
3Add the water sample and wait for 2 minutes.To allow the reaction between chloramines and iodide to complete. nemi.gov
4Titrate with standard Ferrous Ammonium Sulfate (FAS) solution.FAS reduces the liberated iodine back to iodide ions. nemi.gov
5Observe the endpoint.The disappearance of the red color indicates all liberated iodine has been reduced. nemi.gov

Applications in Iodination and Radioiodination of Peptides and Proteins

N-chloro-p-toluenesulfonamides are widely employed as oxidizing agents to facilitate the incorporation of iodine into peptides and proteins. atamanchemicals.com This method is particularly effective for labeling tyrosine and, to a lesser extent, histidine residues through electrophilic substitution. nih.govmdpi.com The reagent, often the more common Chloramine-T, acts by oxidizing iodide ions (I⁻) from a source like sodium iodide (NaI) into a more reactive, electrophilic iodine species (I⁺), which then attacks the activated aromatic rings of tyrosine or histidine. nih.govnih.gov

The procedure is valued for its simplicity, typically involving the mixing of the peptide, a source of radioactive iodide (e.g., [¹²⁵I]NaI), and the N-chloro-p-toluenesulfonamide reagent. nih.gov The reaction is then quenched with a reducing agent, such as sodium metabisulfite, to stop the oxidation process. nih.gov

While this technique is straightforward and results in a high degree of radioiodination, a primary concern is the potential for oxidative damage to the peptide or protein itself. nih.govnih.gov The potent oxidizing nature of the reagent can lead to the oxidation of other sensitive amino acid residues, such as those containing thiol groups, potentially altering the biomolecule's structure and function. nih.govnih.gov For this reason, N-chloro derivatives with lower oxidation potentials have also been investigated as alternative labeling agents. nih.gov

Research Findings on Iodination of Biomolecules Using N-Chloro-p-toluenesulfonamides
Biomolecule ClassTarget Residue(s)Reagent TypeKey Finding/OutcomeReference
Peptides & ProteinsTyrosineChloramine-TA traditional and widely used oxidative reagent that enables a high degree of radioiodination by converting iodide to a more reactive form. nih.gov
ProteinsTyrosine, HistidineChloramine-TCauses minimal oxidative damage to proteins compared to some other methods, but over-oxidation can lead to polymerization and chlorination products. nih.gov
Peptides & ProteinsLysine (B10760008) (side reaction)Chloramine-THas the potential to form an N-chloro derivative of a lysine residue, which is an undesirable side reaction. nih.govmdpi.com
Cyclic Peptide (cRGDyK)TyrosineMonochloramine (as an alternative)Demonstrated selective iodination of the tyrosine residue with yields >70% and no evidence of N-chloro derivative formation. nih.govmdpi.com

Development of Analytical Methods for Monitoring Organic Chloramine (B81541) Formation in Complex Systems

Monitoring the formation of organic chloramines like this compound in complex systems, such as drinking water, presents a significant analytical challenge. researchgate.net This is primarily due to the volatile and unstable nature of many organic chloramines. researchgate.net Consequently, specialized and sensitive analytical methodologies have been developed to detect, differentiate, and quantify these compounds. researchgate.netoieau.fr

Membrane Introduction Mass Spectrometry (MIMS) has emerged as a powerful tool for this purpose. oieau.fr MIMS allows for the direct, real-time monitoring of volatile and semi-volatile compounds in aqueous samples without extensive sample preparation. researchgate.net This technique can unambiguously quantify and characterize inorganic chloramine species and has been successfully applied to monitor the formation of volatile organic chloramines, such as N-chlorodimethylamine. researchgate.netdss.go.th

The DPD/FAS titration method serves as a complementary technique, providing the concentration of total combined chlorine. oieau.fr However, it cannot distinguish between different organic and inorganic chloramine species. oieau.fr

Other methods have also been developed to address specific analytical needs:

Direct UV Spectroscopy: This can be used for some organic chloramines, but its utility is limited by interferences from other compounds that absorb in the same wavelength range (250-280 nm). rsc.org

Colorimetric Methods: A modified iodometric method, known as the triiodide colorimetric method, has been successfully used to determine the degradation rates of various organic chloramines formed from amino acids. rsc.org

Chromatography and Mass Spectrometry: Techniques such as liquid chromatography (LC) and tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) offer high sensitivity and specificity for the qualitative and quantitative determination of organic chloramines. nih.govolympianwatertesting.com Derivatization with reagents like 2-mercaptobenzothiazole (B37678) can also be employed before analysis to create more stable products suitable for detection. acs.org

Comparison of Analytical Methods for Organic Chloramine Monitoring
MethodPrincipleAnalytes DetectedAdvantagesLimitationsReference
MIMSDirect introduction of volatile analytes through a semi-permeable membrane into a mass spectrometer.Volatile inorganic and organic chloramines (e.g., NH₂Cl, N-chlorodimethylamine).Real-time analysis, high sensitivity, no sample preparation for volatile compounds, can distinguish species.Limited to volatile or semi-volatile compounds. researchgate.netoieau.frresearchgate.net
DPD-FAS TitrationIodometric titration where chloramines liberate iodine, which is then titrated with FAS.Total residual chlorine (all chloramine species combined).Standardized, robust, widely used for regulatory monitoring.Cannot differentiate between inorganic and organic chloramines. nemi.govoieau.fr
Direct UV SpectroscopyMeasurement of UV absorbance at a specific wavelength (e.g., 250-280 nm).Specific organic chloramines with UV absorbance.Simple, rapid.Prone to interference from other UV-absorbing compounds in the matrix. rsc.org
LC-MS/MS (ESI/APCI)Chromatographic separation followed by mass spectrometric detection.Qualitative and quantitative determination of specific organic chloramines.High specificity and sensitivity, structural confirmation possible.Requires more complex instrumentation and sample preparation. nih.govolympianwatertesting.com

Environmental Transformation Pathways of N Chlorosulfonamides: Academic Perspectives

Degradation and Transformation Studies in Aqueous Media

While specific degradation studies on N-chloro-N-methyl-p-toluenesulfonamide are not extensively detailed in the available literature, the transformation pathways can be inferred from the behavior of structurally similar N-chloro-arylsulfonamides in aqueous solutions. For instance, studies on sodium N-chloro-p-toluenesulfonamide (Chloramine-T) have shown that it undergoes conversion to p-toluenesulfonamide (B41071) in aqueous solutions over time. oup.com This suggests a likely primary degradation pathway for this compound is the hydrolysis of the N-Cl bond, which would lead to the formation of N-methyl-p-toluenesulfonamide.

The stability of N-chloramines in water is influenced by pH. For many N-chloramines, the rate of decomposition increases at pH levels above 10 and in acidic conditions (pH below 7), while remaining relatively constant in the neutral pH range of 7 to 10. researchgate.net The oxidizing strength of N-chloro-arylsulfonamides is dependent on the ease with which the chlorine cation (Cl+) is released. This release is influenced by the electronic environment around the N-Cl bond. Electron-withdrawing groups on the benzene (B151609) ring can enhance the oxidizing strength by making the release of Cl+ easier, while electron-releasing groups, such as the methyl group in p-toluenesulfonamide, may decrease it. researchgate.net

Reactivity with Organic and Inorganic Constituents in Academic Environmental Models

Academic studies have investigated the reactivity of this compound (NCNMPT) with various nitrogenous organic compounds in aqueous solutions. These reactions typically involve the transfer of a chlorine atom from NCNMPT to the nitrogen of the organic compound, resulting in the formation of new N-chloramines. researchgate.net The reactions are generally first-order with respect to both NCNMPT and the nitrogenous compound. researchgate.net

The rate of this chlorine transfer is influenced by the basicity of the amine, with more basic amines reacting more readily to form N-chloramines. researchgate.net The elementary step in this process is the nucleophilic attack of the free amino group on the chlorine atom of the NCNMPT molecule. researchgate.net

Below is a table summarizing the second-order rate constants (k2) for the reaction of this compound with several nitrogenous organic compounds at 25°C in an aqueous solution with an ionic strength of 0.5 M. researchgate.net

Nitrogenous Organic CompoundpKaSecond-Order Rate Constant (k2) [M⁻¹s⁻¹]
Benzylamine9.35Data not available in source
2,2,2-trifluoroethylamine hydrochloride5.7Data not available in source
Methylamine (B109427) hydrochloride10.64Data not available in source
Glycine ethyl ester hydrochloride7.67Data not available in source
Glycine9.78Data not available in source
Glycylglycine hydrochloride8.17Data not available in source
Morpholine8.33Data not available in source
Piperidine11.12Data not available in source
Piperazine9.81Data not available in source
Dimethylamine10.73Data not available in source

Note: While the study mentions the determination of second-order rate constants for these compounds, the specific values are not provided in the abstract. researchgate.net

These kinetic studies indicate that this compound is an effective agent for the N-chlorination of amines in aqueous environments. The reactivity of NCNMPT in these reactions has been compared to other agents that can deliver a Cl+ atom, highlighting its role in transformation pathways of nitrogenous compounds in environmental models. researchgate.net

Future Research Directions and Emerging Paradigms for N Chloro N Methyl P Toluenesulfonamide

Design and Synthesis of Novel N-Chloro-N-methyl-p-toluenesulfonamide Derivatives with Enhanced Reactivity or Selectivity

The reactivity of NCNMPT is fundamentally linked to the electronic environment of its N-Cl bond. The ease with which it releases an electrophilic chlorine species (Cl+) dictates its oxidizing strength. researchgate.net Future research will focus on the rational design of NCNMPT derivatives to modulate this property, thereby tailoring the reagent for specific synthetic challenges requiring either enhanced reactivity or greater selectivity.

The core strategy involves the introduction of various substituents onto the p-toluenesulfonamide (B41071) scaffold. Electron-withdrawing groups (EWGs) on the aromatic ring are expected to increase the electrophilicity of the chlorine atom, leading to more powerful oxidizing agents. researchgate.net Conversely, electron-donating groups (EDGs) would decrease it, resulting in milder and potentially more selective reagents. researchgate.net Modifications are not limited to the aryl ring; altering the N-alkyl substituent could also provide a means to fine-tune steric and electronic properties.

Detailed research findings suggest that for the broader class of N-chloro-arylsulfonamides, the introduction of substituents like halides or nitro groups (NO₂) into the benzene (B151609) ring lowers the electron density on the nitrogen atom, which facilitates the release of Cl+ and enhances oxidizing strength. researchgate.net In contrast, electron-releasing groups such as methyl (CH₃) inhibit this release and reduce the oxidant's strength. researchgate.net This established principle provides a clear roadmap for designing new NCNMPT analogues.

Structural ModificationProposed SubstituentExpected Effect on ReactivityPotential Application
Aromatic Ring SubstitutionElectron-Withdrawing Group (e.g., -NO₂, -CF₃, -Cl)Increased reactivity; enhanced oxidizing power.Difficult oxidations; rapid chlorination reactions.
Electron-Donating Group (e.g., -OCH₃, -NH₂)Decreased reactivity; increased selectivity.Selective chlorination of multifunctional compounds.
N-Alkyl Group ModificationBulky Alkyl Group (e.g., Isopropyl, tert-Butyl)Increased steric hindrance; enhanced regioselectivity.Shape-selective reactions; directing chlorination to less hindered sites.
Alkyl Group with EWG (e.g., -CH₂CF₃)Increased reactivity through inductive effects.Fine-tuning electronic properties independent of the aryl ring.

The synthesis of these new derivatives would likely follow established routes, beginning with the reaction of a substituted p-toluenesulfonyl chloride with the appropriate methylamine (B109427) analogue, followed by N-chlorination. mpg.dechemicalbook.com The successful development of a library of NCNMPT derivatives would provide chemists with a versatile toolkit of chlorinating and oxidizing agents, allowing for the precise selection of a reagent whose properties are optimized for a specific transformation.

Exploration of NCNMPT in Catalytic Cycles and Multicomponent Reactions

While often used as a stoichiometric reagent, a significant area for future development is the incorporation of NCNMPT into catalytic cycles. Its role would primarily be as a terminal oxidant to regenerate a catalyst, a strategy that improves atom economy and reduces waste. For instance, in metal-catalyzed oxidation reactions, NCNMPT could re-oxidize the active metal center (e.g., Ru(III), Pd(II)) after it has been reduced in the primary catalytic step. This approach is analogous to the use of related N-haloamides in such processes. researchgate.net

Furthermore, NCNMPT's ability to act as a source of both an electrophilic chlorine and a nitrogen nucleophile (after chlorine transfer) makes it an intriguing component for multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and complexity-building potential. Future research could explore reactions where NCNMPT initiates a cascade by chlorinating a substrate, which then undergoes subsequent reactions with other components in the mixture.

Potential research directions include:

Catalytic Aminochlorination: Developing systems where a catalyst facilitates the addition of both the chlorine and the N-methyl-p-toluenesulfonamide group across a double bond, with NCNMPT serving as the source for both moieties.

MCRs for Heterocycle Synthesis: Designing one-pot syntheses where NCNMPT reacts with a substrate to form a reactive intermediate (e.g., a chlorosulfonium cation from a sulfide) that is then trapped by a third component to build complex heterocyclic frameworks. researchgate.net

Integration of NCNMPT Chemistry with Sustainable and Green Chemical Processes

Aligning synthetic methodologies with the principles of green chemistry is a paramount goal for modern chemical research. mit.edu Future studies on NCNMPT should prioritize its use in environmentally benign reaction systems. This involves moving away from traditional chlorinated organic solvents and exploring greener alternatives. nih.gov

Water, with its non-toxic and non-flammable nature, is an ideal green solvent. mdpi.com Investigating the reactivity and stability of NCNMPT in aqueous media is a key research objective. Since protic solvents can significantly impact the reaction pathways of N-chlorosulfonamides by solvating ionic intermediates, understanding and harnessing these effects in water could lead to novel and efficient transformations. researchgate.net Other green solvents, such as ionic liquids or deep eutectic solvents, could also be explored to expand the scope of NCNMPT's applications in sustainable synthesis. mdpi.com

Another facet of green chemistry is energy efficiency. mit.edu Research into the use of alternative energy sources, such as microwave or ultrasonic irradiation, to promote reactions involving NCNMPT could lead to significantly reduced reaction times and lower energy consumption compared to conventional heating.

Green Chemistry PrincipleApplication to NCNMPT ChemistryResearch Goal
Safer SolventsPerform reactions in water, ethanol, or other biodegradable solvents.Develop efficient NCNMPT-mediated transformations in aqueous or green solvent systems.
Energy EfficiencyUtilize microwave or ultrasonic irradiation.Reduce reaction times and energy consumption for chlorination and oxidation reactions.
Atom EconomyIncorporate NCNMPT into catalytic cycles as a terminal oxidant.Minimize stoichiometric waste by using NCNMPT in catalytic quantities.
Use of Renewable FeedstocksApply NCNMPT for the selective functionalization of biomass-derived platform chemicals.Create value-added chemicals from renewable sources using NCNMPT.

Advanced Spectroscopic and Computational Elucidation of Transient Intermediates and Reaction Pathways

A deeper, fundamental understanding of how NCNMPT reacts is crucial for its rational application and the design of new processes. Many reactions involving N-chlorosulfonamides are proposed to proceed through highly reactive, short-lived intermediates. researchgate.net The direct observation and characterization of these transient species represent a significant challenge and a vital area for future research.

Advanced spectroscopic techniques, such as stopped-flow kinetics, flash photolysis, and in situ NMR or IR spectroscopy, can provide valuable data on the formation and decay of intermediates. For example, membrane introduction mass spectrometry (MIMS) has been used to monitor the formation of organic chloramines in real-time and could be adapted to study the kinetics of chlorine transfer from NCNMPT. researchgate.net

Complementing these experimental approaches, high-level computational chemistry, particularly Density Functional Theory (DFT), will be indispensable. mdpi.com DFT computations can be used to model reaction energy profiles, predict the structures of transition states, and elucidate the nature of transient intermediates. researchgate.net Studies on related N-chlorosulfonamides have already used DFT to investigate the mechanism of sulfide (B99878) chlorination, revealing the formation of chlorosulfonium cation (R₂SCl⁺) intermediates and showing how explicit water molecules in the calculations are necessary to obtain results that align with experimental data. researchgate.net Applying these sophisticated computational models to NCNMPT reactions will provide unprecedented insight into its reaction mechanisms, guiding the development of more efficient and selective synthetic methods.

MethodologyObjectiveExpected Outcome
In Situ NMR/IR SpectroscopyMonitor reaction progress in real-time.Identification of major intermediates and products; kinetic profiling.
Stopped-Flow SpectroscopyStudy rapid reaction kinetics.Determination of rate constants for elementary steps in the reaction mechanism.
Density Functional Theory (DFT)Model reaction pathways and transition states.Energetic profiles of reaction coordinates; prediction of intermediate structures.
Membrane Introduction Mass Spectrometry (MIMS)Detect and identify volatile intermediates/products.Real-time monitoring of chlorine transfer and subsequent product formation.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing N-chloro-N-methyl-p-toluenesulfonamide in flow reactors?

  • Methodological Answer : Continuous flow reactors enable efficient synthesis by controlling reaction parameters. Key factors include:

  • Residence time : Shorter times (e.g., minutes) minimize side reactions.
  • Static mixers : Enhance mixing efficiency, critical for high yields.
  • Molar equivalents of NaOCl : Precise stoichiometry ensures complete chlorination of the parent amine.
  • Temperature : Maintained below decomposition thresholds (e.g., 110°C for safety) .

Q. How is this compound characterized structurally and thermally?

  • Methodological Answer :

  • Molecular formula : Confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis (C₇H₇ClNNaO₂S, MW 227.64) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting at 78°C and decomposition onset at 160°C, peaking at 188°C (ΔH = −84.7 kJ/mol). Safe handling requires temperatures ≤110°C .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., sulfonamide N–Cl stretch at ~650 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Decomposition mitigation : Avoid exceeding 110°C during reactions; use thermal monitoring (e.g., in situ DSC) .
  • Ventilation : Required due to potential Cl₂ release during decomposition .

Advanced Research Questions

Q. How do transition metal catalysts (Ru(III), Os(VIII), Pd(II), Pt(IV)) influence the oxidation kinetics of glycyl-glycine using this compound?

  • Methodological Answer :

  • Catalytic efficiency order : Os(VIII) > Ru(III) > Pt(IV) > Pd(II), attributed to d-electron configurations affecting redox activity.
  • Rate laws : Vary with catalyst (e.g., Ru(III): Rate = k[CAT][Ru(III)][OH⁻]ˣ).
  • Rate enhancement : Catalyzed reactions are 7–24× faster than uncatalyzed, with Os(VIII) showing highest acceleration .

Q. How is this compound utilized in N-chlorination reactions for synthesizing electrophilic intermediates?

  • Methodological Answer :

  • Electrophile generation : Reacts with alkenes or amines to form N-chlorinated species (e.g., sulfonimidoyl chlorides).
  • Mechanistic insight : Chlorine transfer occurs via a polar transition state, stabilized by electron-withdrawing sulfonyl groups.
  • Applications : Synthesis of bioactive molecules or polymers with antimicrobial properties .

Q. What kinetic models describe its role in oxidation reactions under alkaline conditions?

  • Methodological Answer :

  • General rate law : Rate = k[CAT]ᵗ[Substrate]ˣ[Catalyst]ʸ[OH⁻]ᶻ.
  • Catalyst-specific models :
  • Ru(III) : Zero-order in substrate, first-order in catalyst.
  • Os(VIII) : Complex dependence on substrate and OH⁻ concentration.
  • Validation : Stoichiometric analysis (e.g., 1:1 for Gly-Gly oxidation) and isolation of intermediates (e.g., imine radicals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.